molecular formula C21H37ClN2O4 B2661489 Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride CAS No. 1185175-63-6

Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride

Cat. No.: B2661489
CAS No.: 1185175-63-6
M. Wt: 416.99
InChI Key: JJYOVBUXDKEYOH-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride is a piperazine derivative characterized by:

  • A piperazine core substituted at the 1-position with an ethyl carboxylate group.
  • A 3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl chain at the 4-position of the piperazine ring.
  • A hydrochloride salt formulation, enhancing solubility and stability.

This compound is of interest in medicinal chemistry, particularly for central nervous system (CNS)-targeted therapies, though its exact biological target remains unspecified in the provided evidence.

Properties

IUPAC Name

ethyl 4-[3-(1-adamantylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O4.ClH/c1-2-27-20(25)23-5-3-22(4-6-23)13-19(24)14-26-15-21-10-16-7-17(11-21)9-18(8-16)12-21;/h16-19,24H,2-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYOVBUXDKEYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency .

Scientific Research Applications

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases. Research indicates that derivatives similar to Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride exhibit significant antioxidant properties. For instance, compounds with structural similarities have demonstrated IC50 values ranging from 10–20 µg/mL against free radicals such as DPPH and ABTS .

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For example, related derivatives have been tested against different cancer cell lines, revealing significant cytotoxicity. One study reported an IC50 value of 4.36 µM against HCT 116 colon cancer cells, with mechanisms involving the inhibition of critical signaling pathways like tyrosine kinases that are essential for cancer cell proliferation .

Neuroprotective Effects

Neuroprotective properties have also been noted in compounds related to this compound. In vitro studies indicate that these derivatives can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxins. The proposed mechanisms include modulation of neuroinflammatory responses and enhancement of endogenous antioxidant defenses .

Case Study 1: Anticancer Efficacy

A study conducted by Yasuda et al. synthesized several piperazine derivatives, including this compound, and evaluated their anticancer activity. One derivative exhibited potent activity against various tumor cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest. This research emphasizes the significance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotective Properties

Another study published in MDPI explored the neuroprotective potential of related compounds using in vivo models. Results indicated that these compounds could significantly reduce markers of neurodegeneration in animal models of Alzheimer’s disease, showcasing their potential for therapeutic applications in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane moiety is known for its ability to enhance the stability and bioavailability of the compound, while the piperazine ring can interact with various biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Adamantane Moieties

Compound 7 (N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)adamantane-1-amine fumarate)
  • Structural Features :
    • Piperazine core linked to a 2-methoxyphenyl group and a propyl chain terminating in an adamantane-1-amine.
    • Fumarate salt formulation.
  • Key Differences :
    • The target compound uses an adamantylmethoxy ether linkage instead of a direct amine linkage to adamantane.
    • The hydroxyl group in the target compound’s propyl chain is absent in Compound 5.
  • Pharmacological Implications :
    • The ether linkage may reduce basicity compared to the amine in Compound 7, altering solubility and receptor binding .
Compound I (3-(Adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-1,2,4-triazole-5(4H)-thione)
  • Structural Features :
    • Adamantane linked to a triazole-thione scaffold with a 4-ethylpiperazine side chain.
  • Key Differences: The triazole-thione core replaces the piperazine-ethyl carboxylate system, introducing sulfur-based interactions.

Phenoxy-Substituted Piperazine Analogues (HBK Series)

The HBK compounds (HBK14–HBK19) share a piperazine core with aryloxypropyl/ethoxyethyl side chains but lack adamantane:

  • Example: HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) Structural Features:
  • Ethoxyethyl linker with a 2,6-dimethylphenoxy group.
  • 2-Methoxyphenyl substituent on piperazine.
    • Key Differences :
  • The adamantane in the target compound is replaced with smaller aromatic groups , reducing steric bulk.

Piperazine Derivatives with Heterocyclic Modifications

Compound 56 (1-(2-(4-(Ethoxycarbonyl)phenoxy)-2,3,3,3-tetrafluoropropyl)-4-(pyridin-1-ium-2-yl)piperazine-1,4-dium trichloride)
  • Structural Features: Piperazine core with tetrafluoropropyl and pyridinium substituents. Ethoxycarbonylphenoxy group.
  • Key Differences :
    • Fluorinated chains and charged pyridinium groups enhance polarity, contrasting with the lipophilic adamantane in the target compound .

Tabulated Comparison of Key Features

Compound Name / ID Core Structure Key Substituents Salt Form Structural Uniqueness Evidence Source
Target Compound Piperazine 3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl, ethyl carboxylate Hydrochloride Adamantylmethoxy ether + hydroxyl N/A
Compound 7 Piperazine Adamantane-1-amine (propyl linker), 2-methoxyphenyl Fumarate Direct amine linkage to adamantane 4
HBK14 Piperazine 2,6-Dimethylphenoxy (ethoxyethyl linker), 2-methoxyphenyl Hydrochloride Aromatic phenoxy group 2
Compound I Triazole-thione Adamantane, 4-ethylpiperazine methyl N/A Sulfur-containing heterocycle 7
Compound 56 Piperazine Tetrafluoropropyl, pyridinium, ethoxycarbonylphenoxy Trichloride Fluorinated chain + charged heterocycle 6

Biological Activity

Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining various studies and findings related to its pharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is C18H30N2O4HClC_{18}H_{30}N_2O_4\cdot HCl with a molecular weight of approximately 366.91 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, particularly in neuropharmacology.

PropertyValue
Molecular FormulaC₁₈H₃₀N₂O₄·HCl
Molecular Weight366.91 g/mol
SolubilitySoluble in water
Melting PointNot available

Research indicates that compounds containing piperazine moieties often exhibit significant interactions with neurotransmitter systems. Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine derivatives have been studied for their potential as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and providing therapeutic effects in conditions such as Alzheimer's disease .

Pharmacological Effects

  • Neuroprotective Effects : Several studies have suggested that this compound may possess neuroprotective properties, likely due to its ability to inhibit AChE and modulate cholinergic signaling pathways.
  • Antidepressant Activity : Research involving related piperazine compounds has shown potential antidepressant effects, possibly through serotonin receptor modulation .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, although specific data on this compound remains limited.

Case Studies and Research Findings

A notable study focusing on piperazine derivatives revealed that certain structural modifications could significantly enhance biological activity against AChE. The study utilized molecular docking techniques to predict binding affinities and interactions at the active site of the enzyme, demonstrating how variations in side chains influence efficacy .

Furthermore, a comparative analysis of various piperazine derivatives highlighted the importance of hydrophobic interactions and hydrogen bonding in determining their biological activity. The findings suggest that optimizing these interactions could lead to more potent inhibitors suitable for therapeutic applications .

Q & A

Q. What are the recommended synthetic methodologies for this compound?

Methodological Answer: The synthesis typically involves coupling reactions using carbodiimide-based reagents. A representative procedure (adapted from adamantane-containing analogs) includes:

  • Step 1: Reacting the adamantane-methoxy-hydroxypropyl intermediate with ethyl piperazine-1-carboxylate in dichloromethane (CH₂Cl₂) using HOBt (10 mol%), EDC•HCl, and triethylamine (Et₃N) as a base .
  • Step 2: Purification via flash column chromatography (gradient elution with EtOAc/hexane).
  • Step 3: Salt formation by treating the product with dry HCl in diethyl ether to yield the hydrochloride salt .

Q. Table 1: Comparison of Synthetic Conditions

Parameter
SolventCH₂Cl₂EthanolN,N-Dimethylformamide
Coupling AgentEDC•HClNone (Mannich reaction)K₂CO₃ (base)
Reaction Time12 hours12 hours (stirring)Not specified
Yield OptimizationColumn chromatographyCrystallizationReduction/HCl treatment

Q. How is structural integrity confirmed in academic research?

Methodological Answer: A multi-technique approach is employed:

  • X-ray Crystallography: Determines absolute configuration and intermolecular interactions (e.g., C–H⋯π or hydrogen bonds). For adamantane derivatives, crystal packing often reveals L-shaped conformations with dihedral angles >75° between aromatic and triazole rings .
  • NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of adamantane (δ ~1.6–2.1 ppm for CH₂ groups) and piperazine (δ ~2.5–3.5 ppm for N–CH₂) .
  • Melting Point Analysis: Sharp melting points (e.g., 436–438 K) indicate purity .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management: Absorb with inert material (e.g., sand), avoid water (risk of HCl release), and dispose as hazardous waste .
  • Storage: Keep in sealed containers under dry, inert conditions (argon/N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

Methodological Answer:

  • Reagent Selection: Replace EDC•HCl with DMT-MM for milder coupling conditions, reducing racemization .
  • Solvent Optimization: Use THF instead of CH₂Cl₂ to enhance solubility of adamantane intermediates .
  • Computational Screening: Tools like ICReDD’s reaction path search (quantum chemical calculations) predict optimal stoichiometry and solvent polarity .

Q. Table 2: Side Reaction Analysis

Side ReactionCauseMitigation Strategy
Adamantane demethylationAcidic conditionsUse buffered pH (6–7) during HCl salt formation
Piperazine oxidationExposure to O₂/lightConduct reactions under N₂ atmosphere

Q. How to resolve contradictions between crystallographic and spectroscopic data?

Methodological Answer:

  • Case Example: If X-ray shows a planar triazole ring but NMR suggests conformational flexibility:
    • Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering) .
    • Use DFT calculations to model energy barriers between conformers and compare with experimental data .
  • Synchrotron Validation: High-resolution XRD at low temperatures (100 K) reduces thermal motion artifacts .

Q. How do computational approaches predict reactivity and stability?

Methodological Answer:

  • Reactivity Prediction:
    • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (adamantane methoxy) and electrophilic (piperazine carbonyl) sites .
    • MD Simulations: Assess stability in aqueous buffers by modeling hydration shells around the hydrochloride salt .
  • Degradation Pathways:
    • Accelerated stability studies (40°C/75% RH) combined with LC-MS identify hydrolysis products (e.g., free piperazine or adamantane alcohol) .

Data Contradiction Example
Issue: Discrepancy in reported melting points (e.g., 232–234°C in vs. 436–438 K in ).
Resolution:

  • Verify purity via HPLC (≥95% by area normalization).
  • Re-crystallize from ethanol/water to isolate polymorphs and re-test .

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